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molecular formula C14H10O4 B158225 Moracin M CAS No. 56317-21-6

Moracin M

Cat. No. B158225
M. Wt: 242.23 g/mol
InChI Key: LHPRYOJTASOZGJ-UHFFFAOYSA-N
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Patent
US06737439B2

Procedure details

Needles; UV (MeOH) λmax (log ε) 328 (4.36), 315 (4.44), 215 (4.45) nm; IR (NaCl) γmax 3339, 1612, 1442, 1292, 1151, 1000 cm−1; 1H NMR (CD3OD, 500 MHz) δ 6.25 (1H, t, J=2.2 Hz, H-4′), 6.73 (1H, dd, J=2.2, 8.4 Hz, H-5), 6.76 (2H, d, J=2.2 Hz, H-2′ and 6′), 6.90 (1H, d, J=1.8 Hz, H-7), 6.91 (1H, s, H-3), 7.34 (1H, d, J=8.3 Hz, H-4); 13C NMR (CD3OD, 125 MHz) δ 98.4 (C-7), 102.2 (C-3), 103.5 (C-4′), 103.9 (C-2′ and C-6′), 113.2 (C-5), 122.0 (C-4), 123.0 (C-9), 133.8 (C-1′), 156.1 (C-6), 156.8 (C-2), 157.2 (C-8), 159.9 (C-3′); EIMS m/z 242 (M+, 100), 213 (9), 121 (10).
[Compound]
Name
( 4.36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4.44 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 4.45 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].CC(C)=CC[C:7]1[C:12]([OH:13])=[CH:11][C:10]([OH:14])=[CH:9][C:8]=1[C:15]1[O:23][C:22]2[CH:21]=[C:20]([OH:24])[CH:19]=[CH:18][C:17]=2[CH:16]=1>CO>[CH:18]1[C:17]2[CH:16]=[C:15]([C:8]3[CH:9]=[C:10]([OH:14])[CH:11]=[C:12]([OH:13])[CH:7]=3)[O:23][C:22]=2[CH:21]=[C:20]([OH:24])[CH:19]=1 |f:0.1|

Inputs

Step One
Name
( 4.36 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 4.44 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 4.45 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC1=C(C=C(C=C1O)O)C2=CC=3C=CC(=CC3O2)O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC2=C1C=C(O2)C=3C=C(C=C(C3)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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